3-(4-Formylphenyl)picolinonitrile
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Overview
Description
“3-(4-Formylphenyl)picolinonitrile” is a chemical compound with the CAS Number: 1334500-10-5. It has a molecular weight of 208.22 and its molecular formula is C13H8N2O . The IUPAC name for this compound is 3-(4-formylphenyl)-2-pyridinecarbonitrile .
Molecular Structure Analysis
The molecular structure of “3-(4-Formylphenyl)picolinonitrile” can be represented by the InChI code: 1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H .Physical And Chemical Properties Analysis
“3-(4-Formylphenyl)picolinonitrile” is a compound with a molecular weight of 208.22 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Chemical Applications
Synthetic Applications : 3-Hydroxy-4-substituted picolinonitriles, including compounds related to 3-(4-Formylphenyl)picolinonitrile, have been synthesized through unique approaches such as gold(I)-catalyzed cyclization and N–O bond cleavage of isoxazolopyridines under mild conditions. This synthesis method offers a versatile route for the development of picolinonitriles in various chemical studies and applications (Fukuhara et al., 2018).
Development of Organic Light-Emitting Diodes (OLEDs) : Novel 9,10-dihydroacridine derivatives linked to 5-phenylpicolinonitrile have shown promising characteristics in the construction of efficient host materials for red phosphorescent OLEDs. This linking strategy, which limits conjugation length and maintains triplet energy, has proven to be beneficial in enhancing device performance (Liu et al., 2018).
Medical and Biological Applications
Antiproliferative Activities : Thienylpicolinamidine derivatives synthesized from picolinonitriles have demonstrated significant in vitro antiproliferative activity against a variety of cancer cell lines. These compounds exhibit selective toxicity towards cancer cells without affecting normal human fibroblasts, making them promising candidates for cancer therapy (Ismail et al., 2020).
Antimicrobial Activities and DNA Interactions : Derivatives of picolinic acid, closely related to picolinonitriles, have shown potent antimicrobial activities against various bacterial strains. Additionally, molecular docking simulations have revealed that these compounds can efficiently bind with DNA, indicating potential applications in the field of antimicrobial agents or DNA-targeted therapies (Tamer et al., 2018).
Material Science and Engineering
- Photophysics and Photochemistry : A molecular dyad containing a rhenium(I)tricarbonylpicoline moiety linked to a palladium(II) porphyrin has shown interesting photochemical and photophysical properties, including rapid substitution reactions under photoexcitation. Such dyads have potential applications in the development of photocatalysts for CO2 reduction to CO (Schneider et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-(4-formylphenyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAMFEAZUNLUIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716678 |
Source
|
Record name | 3-(4-Formylphenyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Formylphenyl)picolinonitrile | |
CAS RN |
1334500-10-5 |
Source
|
Record name | 3-(4-Formylphenyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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